2-(azidomethyl)-5-bromopyridine
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Overview
Description
2-(Azidomethyl)-5-bromopyridine is an organic compound that belongs to the class of azides and bromopyridines It is characterized by the presence of an azidomethyl group (-CH2N3) attached to the second position and a bromine atom attached to the fifth position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)-5-bromopyridine typically involves the introduction of the azidomethyl group to a bromopyridine precursor. One common method is the nucleophilic substitution reaction where a bromopyridine derivative is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for better control over reaction conditions, reducing the risk associated with handling azides, which are known for their explosive nature .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azide group.
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Common solvents for nucleophilic substitution reactions.
Copper(I) Catalysts: Used in Huisgen cycloaddition reactions to form triazoles.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting azides to amines.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
2-(Azidomethyl)-5-bromopyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing triazole moieties, which are known for their biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: The azide group can be used for cross-linking polymers, enhancing the properties of polymer-based materials.
Mechanism of Action
The mechanism of action of 2-(azidomethyl)-5-bromopyridine is largely dependent on the reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process . The molecular targets and pathways involved are specific to the context in which the compound is used, such as in the synthesis of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the bromine atom at the fifth position.
5-Bromo-2-methylpyridine: Contains a methyl group instead of an azidomethyl group.
2-(Azidomethyl)-5-chloropyridine: Contains a chlorine atom instead of a bromine atom.
Uniqueness
2-(Azidomethyl)-5-bromopyridine is unique due to the presence of both the azidomethyl and bromine groups, which confer distinct reactivity patterns. The bromine atom can participate in further substitution reactions, while the azidomethyl group can undergo cycloaddition and reduction reactions, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
1427172-18-6 |
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Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213 |
Purity |
95 |
Origin of Product |
United States |
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